
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde, also known as homosyringaldehyde, is an organic compound with the molecular formula C10H12O4. It is a derivative of syringaldehyde, featuring a phenolic aldehyde structure with two methoxy groups and one hydroxyl group on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. This reaction yields a precursor, which can then be further modified to obtain the desired compound .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, such as condensation reactions and catalytic processes, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions
Major Products Formed
Oxidation: 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetic acid.
Reduction: 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins .
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes, leading to cell damage and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Syringaldehyde: Similar structure but lacks the acetaldehyde group.
Vanillin: Contains a single methoxy group and a hydroxyl group on the aromatic ring.
Protocatechuic aldehyde: Contains two hydroxyl groups on the aromatic ring
Uniqueness
2-(4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual methoxy and hydroxyl groups, along with the aldehyde functionality, make it a versatile compound for various applications in synthesis and research .
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h4-6,12H,3H2,1-2H3 |
Clé InChI |
KPSSHRNLEXOPHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


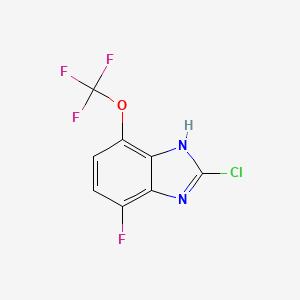
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
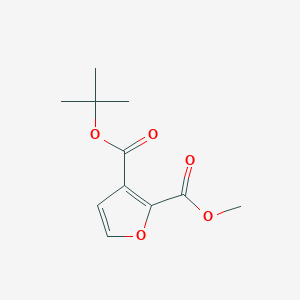
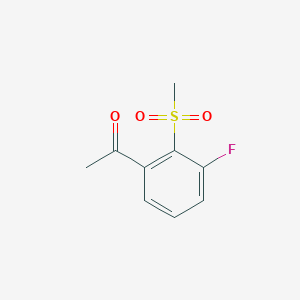
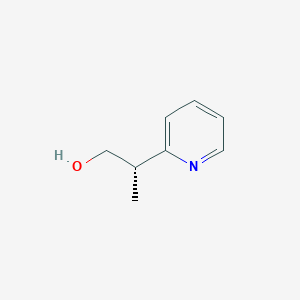
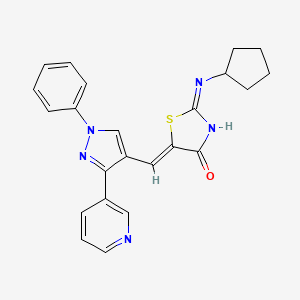
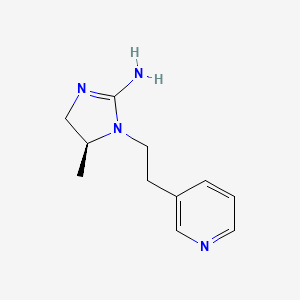

![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine](/img/structure/B12839244.png)
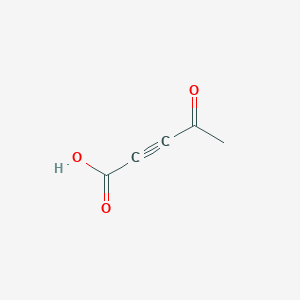

![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)

